N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE
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Overview
Description
N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE is a complex organic compound with a unique structure that includes a benzothiazole ring, a bromophenyl group, and a carbamoylmethylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the bromophenyl group, and the attachment of the carbamoylmethylsulfanyl moiety. Common reagents used in these reactions include bromine, thiourea, and various organic solvents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and bromophenyl-containing molecules. Examples include:
- 2-({(4-bromophenyl)carbamoylmethyl}sulfanyl)acetic acid
- [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides
Uniqueness
N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-METHYLBENZAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and its potential for further exploration in scientific research .
Properties
Molecular Formula |
C23H18BrN3O2S2 |
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Molecular Weight |
512.4g/mol |
IUPAC Name |
N-[2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-3-methylbenzamide |
InChI |
InChI=1S/C23H18BrN3O2S2/c1-14-3-2-4-15(11-14)22(29)26-18-9-10-19-20(12-18)31-23(27-19)30-13-21(28)25-17-7-5-16(24)6-8-17/h2-12H,13H2,1H3,(H,25,28)(H,26,29) |
InChI Key |
BUYGGRLFCJOART-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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